molecular formula C11H15NO2S B13496270 tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Cat. No.: B13496270
M. Wt: 225.31 g/mol
InChI Key: KJYQWBIEGZNYGJ-UHFFFAOYSA-N
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Description

tert-Butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate: is a heterocyclic compound that contains both a thieno and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with pyrrole derivatives in the presence of a base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups onto the compound .

Scientific Research Applications

tert-Butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 2-formyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
  • tert-Butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
  • tert-Butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

Uniqueness: tert-Butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is unique due to its specific combination of thieno and pyrrole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

tert-butyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)8-4-7-5-12-6-9(7)15-8/h4,12H,5-6H2,1-3H3

InChI Key

KJYQWBIEGZNYGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(S1)CNC2

Origin of Product

United States

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